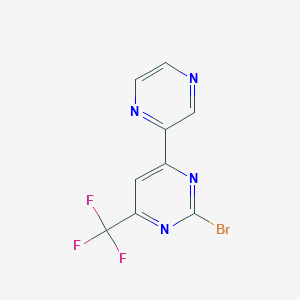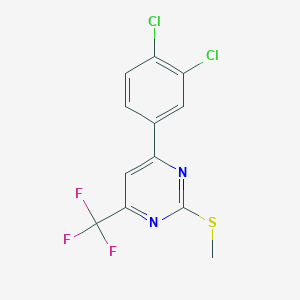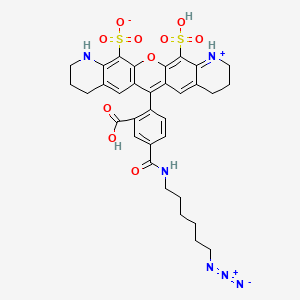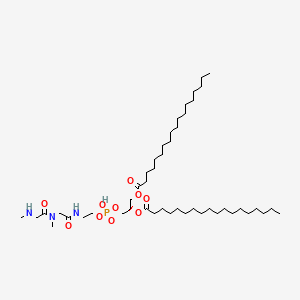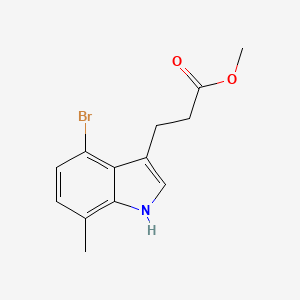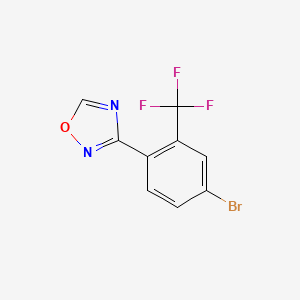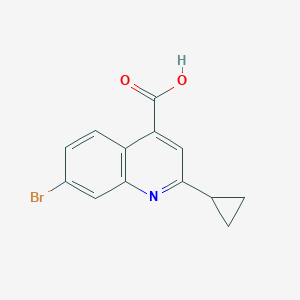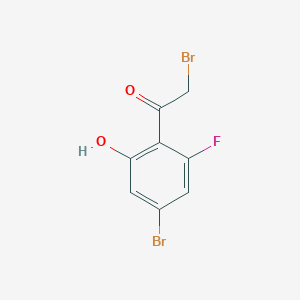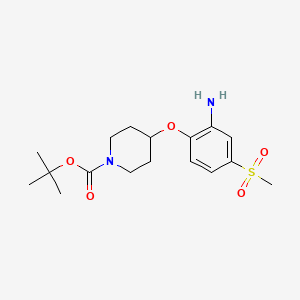
tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl ester group, and a phenoxy group substituted with an amino and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common synthetic route starts with piperidin-4-ylmethanol, which undergoes acylation to introduce the tert-butyl ester group. This is followed by sulfonation to add the methylsulfonyl group and finally, substitution to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the methylsulfonyl group would produce methylthio derivatives.
科学研究应用
tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Another compound with a similar structure but different functional groups.
Uniqueness
tert-Butyl 4-(2-amino-4-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is unique due to the presence of both an amino group and a methylsulfonyl group on the phenoxy ring
属性
分子式 |
C17H26N2O5S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-amino-4-methylsulfonylphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-9-7-12(8-10-19)23-15-6-5-13(11-14(15)18)25(4,21)22/h5-6,11-12H,7-10,18H2,1-4H3 |
InChI 键 |
CWZSXJAHZGDLII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


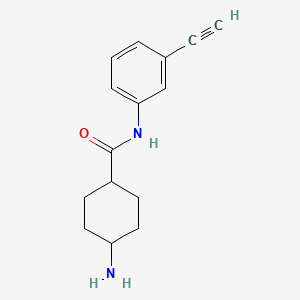
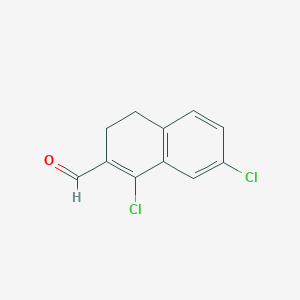
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
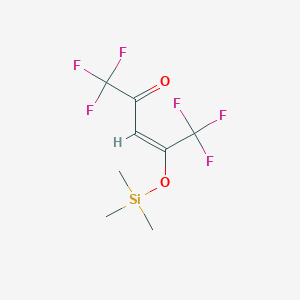

![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
